N'-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide
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Overview
Description
N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a 2-chloroacetyl group attached to a benzohydrazide moiety, which is further substituted with two methoxy groups at the 3 and 4 positions of the benzene ring
Scientific Research Applications
N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as colchicine and its derivatives, are known to interact with tubulin . Tubulin is a globular protein that is the main constituent of microtubules in cells .
Mode of Action
It’s worth noting that compounds interacting with the colchicine binding site on tubulin, like colchicine and its derivatives, inhibit tubulin assembly and suppress microtubule formation . This suggests that N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide might interact with its targets in a similar manner.
Biochemical Pathways
Compounds that interact with tubulin, such as colchicine and its derivatives, affect the dynamics of microtubules . Microtubules play crucial roles in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape .
Result of Action
Based on the potential interaction with tubulin, it can be hypothesized that the compound might affect cell division and other microtubule-related processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide typically involves the reaction of 3,4-dimethoxybenzoic acid hydrazide with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation Reactions: The hydrazide moiety can react with aldehydes or ketones to form hydrazones or hydrazides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Condensation: Aldehydes or ketones are reacted with the hydrazide in the presence of an acid catalyst such as acetic acid.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted hydrazides, hydrazones, and various oxidized or reduced derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
N’-(2-chloroacetyl)benzohydrazide: Lacks the methoxy groups, which may affect its reactivity and biological activity.
3,4-Dimethoxybenzohydrazide: Lacks the chloroacetyl group, which is crucial for its nucleophilic substitution reactions.
N’-(2-bromoacetyl)-3,4-dimethoxybenzohydrazide: Similar structure but with a bromoacetyl group instead of chloroacetyl, which may alter its reactivity and applications.
Uniqueness
N’-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide is unique due to the presence of both the chloroacetyl and methoxy groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-3,4-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-17-8-4-3-7(5-9(8)18-2)11(16)14-13-10(15)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEORVCFNYWQMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)CCl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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